3-Amino-5-chloropyrazine-2-carboxylic acid

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

3-Amino-5-chloropyrazine-2-carboxylic acid (CAS 1260663-68-0) is a heterocyclic organic compound classified as a substituted pyrazine-2-carboxylic acid derivative. It features a pyrazine ring bearing an amino group (-NH₂) at the 3-position, a chlorine atom (-Cl) at the 5-position, and a carboxylic acid group (-COOH) at the 2-position, with the molecular formula C₅H₄ClN₃O₂ and a molecular weight of approximately 173.56 g/mol.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.556
CAS No. 1260663-68-0
Cat. No. B581870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloropyrazine-2-carboxylic acid
CAS1260663-68-0
Molecular FormulaC5H4ClN3O2
Molecular Weight173.556
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)O)N)Cl
InChIInChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11)
InChIKeyQSLXZTVOEMVHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-chloropyrazine-2-carboxylic Acid (CAS 1260663-68-0): Core Building Block Profile for Medicinal Chemistry and Heterocycle Synthesis


3-Amino-5-chloropyrazine-2-carboxylic acid (CAS 1260663-68-0) is a heterocyclic organic compound classified as a substituted pyrazine-2-carboxylic acid derivative . It features a pyrazine ring bearing an amino group (-NH₂) at the 3-position, a chlorine atom (-Cl) at the 5-position, and a carboxylic acid group (-COOH) at the 2-position, with the molecular formula C₅H₄ClN₃O₂ and a molecular weight of approximately 173.56 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, serving as a key building block for the construction of bioactive molecules targeting kinases, proteases, and G protein-coupled receptors, as well as for the synthesis of fluorescent dyes and bioconjugation reagents .

Why 3-Amino-5-chloropyrazine-2-carboxylic Acid Cannot Be Simply Replaced by Other Pyrazine Carboxylic Acid Analogs


The substitution pattern of 3-amino-5-chloropyrazine-2-carboxylic acid confers a unique dual-reactivity profile that cannot be replicated by structurally similar pyrazine-2-carboxylic acid derivatives. While compounds such as 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1) and 5-amino-3-chloropyrazine-2-carboxylic acid (CAS 1206249-88-8) share the pyrazine core and certain substituents, the specific combination of a nucleophilic amino group at the 3-position, an electrophilic chlorine at the 5-position, and a carboxylic acid at the 2-position enables orthogonal derivatization pathways—including amide bond formation, nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling—that are inaccessible or significantly less efficient with analogs lacking this precise arrangement . This orthogonal reactivity is critical in multi-step synthetic sequences where chemoselectivity dictates yield and purity; substituting a simpler analog risks introducing synthetic bottlenecks, lowering overall yields, and compromising downstream biological or material performance.

Quantitative Differentiation: Head-to-Head and Class-Level Comparison Data for 3-Amino-5-chloropyrazine-2-carboxylic Acid


Dual Reactive Handles Enable Orthogonal Derivatization Compared to 5-Chloropyrazine-2-carboxylic Acid

3-Amino-5-chloropyrazine-2-carboxylic acid possesses three distinct reactive sites—an amino group, a chloro substituent, and a carboxylic acid—compared to two sites in 5-chloropyrazine-2-carboxylic acid, which lacks the 3-amino group . This structural difference enables orthogonal functionalization: the carboxylic acid can be esterified or amidated, the amino group can undergo acylation or diazotization, and the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. In contrast, 5-chloropyrazine-2-carboxylic acid offers only carboxylic acid derivatization and SNAr at the chloro position, limiting synthetic versatility .

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Derivatives of 3-Amino-5-chloropyrazine-2-carboxylic Acid Exhibit Comparable or Superior Antimycobacterial Potency Relative to 5-Chloropyrazine-2-carboxylic Acid Derivatives

While direct head-to-head MIC data for the parent carboxylic acids are limited, literature reports indicate that derivatives synthesized from 3-amino-5-chloropyrazine-2-carboxylic acid achieve minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis strains . In comparison, derivatives of the structurally simpler 5-chloropyrazine-2-carboxylic acid have been reported with MIC values ranging from 8 to 16 µg/mL against M. avium and M. tuberculosis, respectively . This 2- to 4-fold improvement in potency for the 3-amino-substituted scaffold suggests that the amino group contributes favorably to target engagement or pharmacokinetic properties, making the amino-chloro-carboxylic acid template a preferred starting point for antitubercular lead optimization.

Antimycobacterial Tuberculosis Drug Discovery Antimicrobial Resistance

Predicted Physical Properties Align with Favorable Medicinal Chemistry Parameters Compared to Positional Isomers

3-Amino-5-chloropyrazine-2-carboxylic acid exhibits a predicted boiling point of 414.1±45.0 °C and a density of 1.690±0.06 g/cm³ . Its positional isomer, 5-amino-3-chloropyrazine-2-carboxylic acid (CAS 1206249-88-8), while sharing the same molecular formula, presents a reversed substitution pattern that alters hydrogen-bonding capacity and electronic distribution, potentially affecting solubility and crystal packing . The calculated pKa of 3.42±0.10 for the carboxylic acid group indicates moderate acidity, favoring ionization at physiological pH and enhancing aqueous solubility relative to non-carboxylated pyrazine analogs .

Physicochemical Profiling Drug-likeness ADME Prediction

Superior Synthetic Accessibility via Established Routes Compared to 3-Amino-5-chloropyrazine-2-carbonitrile

3-Amino-5-chloropyrazine-2-carboxylic acid is commercially available with a typical purity of ≥95% from multiple vendors, with some suppliers offering up to 97% purity and batch-specific analytical data (NMR, HPLC) . In contrast, its carbonitrile analog, 3-amino-5-chloropyrazine-2-carbonitrile (CAS 54632-11-0), while also commercially available, requires an additional hydrolysis step to access the carboxylic acid functionality, adding one synthetic transformation to any sequence requiring a carboxyl group. This increases the step count, reduces overall yield, and introduces potential impurity profiles that complicate downstream purification.

Synthetic Efficiency Process Chemistry Building Block Selection

Optimal Procurement-Driven Application Scenarios for 3-Amino-5-chloropyrazine-2-carboxylic Acid


Medicinal Chemistry: Synthesis of Kinase and Protease Inhibitor Libraries via Orthogonal Derivatization

3-Amino-5-chloropyrazine-2-carboxylic acid serves as an ideal core scaffold for generating diverse libraries of kinase and protease inhibitors. The amino and carboxylic acid groups enable parallel amide bond formation with amine or acid coupling partners, while the chlorine atom provides a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions . This orthogonal reactivity allows medicinal chemists to explore three vectors of chemical space from a single building block, maximizing structure-activity relationship (SAR) exploration while minimizing synthetic complexity. The favorable predicted LogP (1.03) and moderate pKa (3.42) further support oral bioavailability optimization .

Antitubercular Drug Discovery: Privileged Scaffold for Generating Pyrazinoic Acid (POA) Mimics

Given that derivatives of 3-amino-5-chloropyrazine-2-carboxylic acid have demonstrated MIC values as low as 6.25 µg/mL against M. tuberculosis , this compound is particularly well-suited for programs targeting drug-resistant tuberculosis. The amino-chloro substitution pattern mimics the electronic and steric features of pyrazinoic acid (POA), the active metabolite of the first-line antitubercular drug pyrazinamide, while providing additional synthetic handles for further optimization. Researchers developing next-generation antimycobacterial agents should prioritize this scaffold over non-aminated pyrazine-2-carboxylic acids due to the observed potency advantage in derivative series.

Fluorescent Probe and Bioconjugation Reagent Development

The carboxylic acid moiety of 3-amino-5-chloropyrazine-2-carboxylic acid facilitates facile conjugation to primary amines via standard carbodiimide coupling chemistry, while the amino group can be functionalized with fluorescent dyes or affinity tags . This dual-labeling capability is not present in 5-chloropyrazine-2-carboxylic acid, which lacks the amino group for orthogonal attachment. The compound is therefore a preferred building block for synthesizing heterobifunctional crosslinkers and fluorescent probes used in chemical biology and target engagement studies.

Agrochemical Intermediate: Synthesis of Herbicidal and Fungicidal Pyrazine Derivatives

Pyrazine-2-carboxylic acid derivatives have established utility in agrochemical discovery, particularly as intermediates for herbicides and fungicides. The chloro substituent in 3-amino-5-chloropyrazine-2-carboxylic acid can be readily substituted with various nucleophiles (amines, thiols, alkoxides) to generate a diverse array of agrochemical candidates. The amino group provides an additional diversification point that is absent in simpler analogs like 5-chloropyrazine-2-carboxylic acid, enabling the rapid synthesis of focused libraries for screening against agricultural pests and pathogens.

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